molecular formula C26H22Cl2N4O2 B15082834 N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B15082834
M. Wt: 493.4 g/mol
InChI Key: IOARWIWNBYQOOX-STBIYBPSSA-N
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Description

N’-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C26H22Cl2N4O2 . This compound is known for its unique structure, which includes a pyrazole ring, dichlorophenyl group, and a methylbenzyl ether moiety. It is often used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3,4-dichloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-[(4-methylbenzyl)oxy]benzaldehyde under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N’-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. For example:

Properties

Molecular Formula

C26H22Cl2N4O2

Molecular Weight

493.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H22Cl2N4O2/c1-16-3-5-18(6-4-16)15-34-21-10-7-19(8-11-21)24-14-25(31-30-24)26(33)32-29-17(2)20-9-12-22(27)23(28)13-20/h3-14H,15H2,1-2H3,(H,30,31)(H,32,33)/b29-17+

InChI Key

IOARWIWNBYQOOX-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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